molecular formula C12H18N2O4 B12225540 Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate

Cat. No.: B12225540
M. Wt: 254.28 g/mol
InChI Key: MIBXUZVBTSHEBN-UHFFFAOYSA-N
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Description

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is an organic compound with the molecular formula C12H18N2O4. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring substituted with diisopropyl ester groups at the 3 and 4 positions and a methyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diisopropyl malonate with hydrazine hydrate, followed by methylation and cyclization to form the pyrazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole carboxylic acids, reduced pyrazole derivatives, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
  • Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate
  • Diisopropyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate

Uniqueness

Diisopropyl 1-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The diisopropyl ester groups enhance its lipophilicity, making it more suitable for certain applications compared to its diethyl and dimethyl counterparts .

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

dipropan-2-yl 1-methylpyrazole-3,4-dicarboxylate

InChI

InChI=1S/C12H18N2O4/c1-7(2)17-11(15)9-6-14(5)13-10(9)12(16)18-8(3)4/h6-8H,1-5H3

InChI Key

MIBXUZVBTSHEBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1C(=O)OC(C)C)C

Origin of Product

United States

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